molecular formula C18H10ClF3N4O2S B3018290 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 1224012-19-4

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B3018290
CAS No.: 1224012-19-4
M. Wt: 438.81
InChI Key: MMLQSQMBLFCHMY-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a synthetic compound featuring a tricyclic core system with thia (sulfur) and triaza (three nitrogen) heteroatoms. The core is functionalized with a 4-chloro-2-(trifluoromethyl)phenyl group and an acetamide moiety.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4O2S/c19-9-3-4-12(11(6-9)18(20,21)22)25-13(27)7-26-8-24-14-10-2-1-5-23-16(10)29-15(14)17(26)28/h1-6,8H,7H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLQSQMBLFCHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity based on recent research findings, including its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a trifluoromethyl group and a chloro substituent on a phenyl ring, which are known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the thiazole moiety contributes to its pharmacological properties.

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their ability to form hydrogen and halogen bonds. This characteristic is crucial for the compound's binding affinity to enzymes and receptors involved in various biological pathways .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar compounds containing trifluoromethyl groups. For instance, derivatives have shown significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it exhibits potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The observed IC50 values indicate that the compound effectively induces apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition Studies

Inhibition assays have revealed that the compound acts as a moderate inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition were recorded at approximately 10 μM, suggesting potential therapeutic implications for cognitive enhancement .

Case Studies

StudyTargetResult
Study 1Staphylococcus aureusSignificant growth inhibition at 15 μg/mL
Study 2MCF-7 Cell LineIC50 = 12 μM; Induces apoptosis
Study 3AChE InhibitionIC50 = 10 μM; Moderate inhibitor

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares a tricyclic heteroatom-rich core with N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide . Key differences include:

  • Substituent Variation : The target compound’s 4-chloro-2-(trifluoromethyl)phenyl group replaces the phenyl group in the analogue. This modification introduces electronegative (Cl, CF₃) groups, likely increasing metabolic stability and membrane permeability.
  • Core Heteroatoms : The substitution of oxygen (oxa) with sulfur (thia) in the tricyclic system may alter electronic properties and redox reactivity.

Table 1: Structural Comparison

Feature Target Compound Analog
Core Heteroatoms 8-thia, 3,5,10-triaza 5,12,14-trioxa, 2-aza
Aryl Substituent 4-chloro-2-(trifluoromethyl)phenyl Phenyl
Functional Group Acetamide Acetamide

Table 2: Hypothetical Property Comparison

Property Target Compound (Predicted) Analog (Reported)
logP ~3.5 (higher) ~2.8
Solubility (Water) Low Low
Acute Toxicity (LD₅₀) Not available >2000 mg/kg

Methodological Considerations for Compound Comparison

Virtual screening strategies emphasize structural similarity to predict biological activity, as "structurally similar compounds should induce similar biological responses" . However, dissimilarity in substituents (e.g., chloro-trifluoromethyl vs. phenyl) may lead to divergent pharmacological profiles. For example:

  • Binding Affinity : Electronegative groups could enhance interactions with hydrophobic enzyme pockets.
  • Metabolic Stability : The CF₃ group may resist oxidative metabolism, prolonging half-life compared to the analogue.

Table 3: Methodological Framework for Comparison

Method Application Relevance to Target Compound
Spectrofluorometry CMC determination for surfactants Not directly applicable
Virtual Screening Similarity-based activity prediction High (core structure-driven screening)
Toxicity Assays Acute toxicity profiling High (substituent-specific effects)

Research Findings and Implications

  • Structural Similarity vs. For instance, this substituent is common in agrochemicals and pharmaceuticals for its resistance to degradation.
  • Safety Considerations : Analogues exhibit significant hazards (e.g., skin corrosion), warranting rigorous safety testing for the target compound .
  • Knowledge Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity exists in the provided evidence. Further studies should prioritize empirical characterization.

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